1,8-octanediol, tBDMS
Description
Contextualization of C8 α,ω-Diols in Organic Synthesis
Long-chain α,ω-diols, such as 1,8-octanediol (B150283), are valuable bifunctional monomers and intermediates in polymer chemistry and organic synthesis. wikipedia.orgmdpi.com Their two hydroxyl groups, located at the termini of the carbon chain, allow them to act as linkers in the formation of polyesters and polyurethanes. wikipedia.orgmdpi.com The eight-carbon backbone of 1,8-octanediol provides a desirable level of flexibility and hydrophobicity to the resulting polymers. wikipedia.org In organic synthesis, the symmetrical nature of these diols presents a unique challenge: how to differentiate between two chemically equivalent functional groups. wikipedia.orgwikidoc.org This is where the strategic application of protecting groups becomes paramount, enabling chemists to unmask the reactivity of one hydroxyl group at a time. The ability to selectively modify one end of the diol allows for the construction of complex, non-symmetrical molecules that are essential in various fields, including pharmaceuticals and materials science. as-1.co.jpnih.gov
Significance of Protecting Groups in Complex Molecule Synthesis: The Role of the tert-Butyldimethylsilyl (tBDMS) Moiety
In the synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. uwindsor.camasterorganicchemistry.com This is the role of a protecting group. uwindsor.ca The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and easy to remove when its job is done. wikipedia.orguwindsor.ca
The tert-butyldimethylsilyl (tBDMS or TBS) group is a widely used protecting group for alcohols due to its excellent balance of these properties. masterorganicchemistry.comtotal-synthesis.com Introduced by E.J. Corey in 1972, the TBDMS group is known for its considerable stability compared to simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. total-synthesis.comorganic-chemistry.org This enhanced stability is attributed to the steric bulk of the tert-butyl group, which hinders access to the silicon atom by hydrolytic agents. wikipedia.orguwindsor.ca
The TBDMS group is stable to a wide range of conditions, including many basic, nucleophilic, and oxidative reagents, making it compatible with a broad spectrum of synthetic transformations. uwindsor.caorganic-chemistry.org However, it can be readily cleaved under specific conditions, most commonly using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond that is formed. uwindsor.caorganic-chemistry.org This selective removal allows for the deprotection of the alcohol at the desired stage of a synthesis without disturbing other sensitive functional groups. organic-chemistry.org
The selective protection of a symmetrical diol like 1,8-octanediol to give the mono-TBDMS ether, 8-(tert-butyldimethylsilyloxy)octan-1-ol, is a common and crucial transformation. beilstein-journals.org This is typically achieved by using a limited amount of the silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444). total-synthesis.combeilstein-journals.org The mono-protected diol can then undergo a variety of reactions at the free hydroxyl group, such as oxidation, esterification, or conversion to a leaving group for substitution reactions. Following these transformations, the TBDMS group can be removed to reveal the second hydroxyl group for further manipulation, thus allowing for a stepwise and controlled construction of the target molecule.
Below is a table summarizing the key properties of common silyl ether protecting groups, highlighting the advantages of the TBDMS group:
| Silyl Ether Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data sourced from literature reports. wikipedia.orgwikidoc.org
The following table outlines common reagents used for the protection and deprotection of alcohols with the TBDMS group:
| Transformation | Reagents and Conditions |
| Protection (Silylation) | TBDMS-Cl, imidazole, DMF uwindsor.catotal-synthesis.com |
| TBDMS-OTf, 2,6-lutidine, CH₂Cl₂ (for hindered alcohols) total-synthesis.com | |
| Deprotection (Desilylation) | Tetrabutylammonium fluoride (TBAF) in THF organic-chemistry.org |
| Hydrofluoric acid (HF) in pyridine (B92270) or acetonitrile (B52724) harvard.edu | |
| Acetic acid/water organic-chemistry.org | |
| Various other mild acidic or specialized reagents organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-[8-[tert-butyl(dimethyl)silyl]oxyoctoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O2Si2/c1-19(2,3)23(7,8)21-17-15-13-11-12-14-16-18-22-24(9,10)20(4,5)6/h11-18H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWIGHCXGQLVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,8 Octanediol and Its Protected Forms
Direct Synthesis of 1,8-Octanediol (B150283)
The industrial production of 1,8-octanediol and other linear α,ω-diols often relies on the reduction of corresponding dicarboxylic acids or their esters.
Hydrogenation Reduction Routes
A primary route to 1,8-octanediol is the hydrogenation of suberic acid or its esters. For instance, diethyl suberate (B1241622) can be effectively reduced to 1,8-octanediol using a copper-chromium oxide catalyst under high temperature and pressure. chemicalbook.comchemicalbook.com This method is a staple in industrial synthesis, providing high yields of the desired diol. The general procedure involves reacting the substrate in a high-pressure autoclave with a suitable catalyst and hydrogen gas. chemicalbook.com
Table 1: Hydrogenation Reduction for 1,8-Octanediol Synthesis
| Starting Material | Catalyst | Conditions | Product | Reference |
| Diethyl suberate | Copper-chromium oxide | High temperature and pressure | 1,8-Octanediol | chemicalbook.com |
Alternative Synthetic Pathways from Precursors (e.g., from alkynes)
Alternative laboratory-scale syntheses of 1,8-octanediol have been developed from different precursors. One such method involves the reaction of an alkyne. For example, a procedure starting from an alkyne has been reported to yield 1,8-octanediol, which after purification by column chromatography, provides the product in good yield. guidechem.com This approach offers a different retrosynthetic pathway, which can be advantageous depending on the availability of starting materials.
Strategies for Selective Monoprotection and Bisprotection of 1,8-Octanediol with tert-Butyldimethylsilyl (tBDMS) Groups
The selective protection of one of the two hydroxyl groups in a symmetric diol like 1,8-octanediol presents a significant challenge due to their equal reactivity. However, several strategies can be employed to favor either mono- or bis-silylation.
Optimization of Silylation Conditions and Reagents
The outcome of the silylation reaction is highly dependent on the reaction conditions, including the stoichiometry of the reagents, the choice of base and solvent, and the reaction temperature. For the synthesis of the bis-protected 1,8-bis(tert-butyldimethylsilyloxy)octane , an excess of the silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl), and a suitable base like imidazole (B134444) in a solvent such as dimethylformamide (DMF) is typically used to drive the reaction to completion.
Conversely, to achieve selective monosilylation and obtain 8-(tert-butyldimethylsilyloxy)octan-1-ol , one can employ a stoichiometric amount of the silylating agent or use a large excess of the diol. stackexchange.com Another effective method for monoprotection involves the deprotonation of the diol with one equivalent of a strong base, such as sodium hydride or butyllithium, followed by the addition of the silyl (B83357) chloride. stackexchange.com This approach often yields the mono-protected product with high selectivity.
Chemoselectivity in Diol Protection
The inherent steric bulk of the tBDMS group plays a crucial role in the chemoselectivity of the protection of diols. The reaction of one hydroxyl group with TBDMSCl introduces a sterically demanding substituent, which can hinder the approach of a second silylating agent to the remaining hydroxyl group, particularly in more sterically congested diols. While 1,8-octanediol is a flexible linear chain, careful control of reaction conditions is still necessary to achieve high yields of the monoprotected product. The general reactivity order for silylation is primary > secondary > tertiary alcohols, a principle that applies to the primary hydroxyls of 1,8-octanediol.
Deprotection Methodologies for tert-Butyldimethylsilyl Ethers Derived from 1,8-Octanediol
The removal of the tBDMS protecting group is a critical step in many synthetic sequences. A variety of reagents and conditions have been developed for this purpose, offering a range of selectivities and mildness.
The most common method for the cleavage of tBDMS ethers involves the use of fluoride (B91410) ion sources. iwu.edu Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this transformation, typically in a solvent like tetrahydrofuran (B95107) (THF). chemspider.com However, the basicity of TBAF can sometimes lead to side reactions. chemspider.com To mitigate this, buffered fluoride sources such as HF-pyridine can be employed. chemspider.com
Table 2: Reagents for Deprotection of TBDMS Ethers
| Reagent Class | Examples | Typical Conditions | Notes | References |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Can be basic; buffering may be necessary. | iwu.educhemspider.com |
| HF-Pyridine | THF or CH3CN | Buffered fluoride source. | chemspider.com | |
| Potassium fluoride dihydrate (KF·2H2O) with chlorotrimethylsilane | Acetonitrile (B52724) | Chemoselective and efficient. | organic-chemistry.org | |
| Acidic Catalysts | Acetyl chloride (catalytic) in methanol (B129727) | 0°C to room temperature | Mild and tolerates many other protecting groups. | organic-chemistry.org |
| Iron(III) tosylate | Methanol, room temperature | Mild and chemoselective. | iwu.edu | |
| Fluoride-Free | N-chlorosuccinimide (NCS) with catalytic ZnBr2 | Methanol/DCM, room temperature | Mild and selective. | as-pub.com |
| Oxone in aqueous methanol | Room temperature | Selectively cleaves primary TBDMS ethers. | organic-chemistry.org |
In addition to fluoride-based reagents, a plethora of other methods have been developed for the deprotection of tBDMS ethers. Acidic conditions, such as a catalytic amount of acetyl chloride in dry methanol, provide a mild and efficient alternative that is compatible with many other protecting groups. organic-chemistry.org Iron(III) tosylate in methanol has also been reported as a mild and chemoselective deprotection agent. iwu.edu Furthermore, fluoride-free methods, such as the use of N-chlorosuccinimide with catalytic zinc bromide or Oxone in aqueous methanol, offer additional options for the selective removal of tBDMS groups. organic-chemistry.orgas-pub.com The choice of deprotection method will ultimately depend on the specific substrate and the presence of other functional groups in the molecule.
Fluoride-Mediated Desilylation Techniques
Fluoride ions are exceptionally effective for the deprotection of silyl ethers, including TBDMS ethers. nih.gov The high affinity of fluoride for silicon, driven by the formation of the strong Si-F bond, is the primary impetus for this reaction. organic-chemistry.orgharvard.edu The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent silicon intermediate which then fragments to release the alkoxide and form a stable fluorosilane. organic-chemistry.orglibretexts.org
A variety of fluoride-containing reagents are commonly used, each with specific advantages. harvard.edu Tetrabutylammonium fluoride (TBAF) is a popular choice due to its solubility in organic solvents like tetrahydrofuran (THF). iwu.eduorganic-chemistry.org However, its basic nature can sometimes lead to side reactions with base-sensitive substrates. iwu.educhemspider.com To mitigate this, buffering agents such as acetic acid can be employed. chemspider.com
Other fluoride sources include ammonium (B1175870) fluoride (NH₄F), cesium fluoride (CsF), and hydrogen fluoride complexes like HF-pyridine or triethylamine (B128534) trihydrofluoride. nih.govharvard.edu Potassium bifluoride (KHF₂) has been shown to be a mild and effective reagent for the desilylation of TBDMS ethers, particularly for phenolic TBDMS groups, though it can also be used for primary alcohol TBDMS ethers at elevated temperatures. nih.gov
The general order of reactivity for fluoride-mediated cleavage of different silyl ethers is influenced by steric hindrance around the silicon atom. nih.gov
Table 1: Common Fluoride Reagents for TBDMS Deprotection
| Reagent | Common Solvent(s) | Key Characteristics |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF | Highly effective, soluble in organic solvents, but basic. iwu.educhemspider.com |
| Ammonium fluoride (NH₄F) | Methanol | Milder than TBAF, often used in buffered solutions. nih.gov |
| Cesium fluoride (CsF) | Acetonitrile, DMF | Effective, can be used in polar aprotic solvents. nih.gov |
| Hydrogen fluoride-pyridine (HF·Py) | THF, Dichloromethane | Buffered fluoride source, less basic than TBAF. nih.govchemspider.com |
| Potassium bifluoride (KHF₂) | Methanol | Mild reagent, shows selectivity in some cases. nih.gov |
Acidic Deprotection Conditions and Selectivity
TBDMS ethers can also be cleaved under acidic conditions, offering an alternative to fluoride-based methods. organic-chemistry.org The lability of silyl ethers in acidic media is generally influenced by the steric bulk of the substituents on the silicon atom. The general order of hydrolytic lability under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, where TMS is trimethylsilyl (B98337), TES is triethylsilyl, TIPS is triisopropylsilyl, and TBDPS is tert-butyldiphenylsilyl. nih.gov
This trend allows for selective deprotection. For instance, a TBDMS group on a primary alcohol like in 1,8-octanediol can often be removed in the presence of a more sterically hindered silyl ether like a TIPS or TBDPS group. tandfonline.comacs.org
A range of acidic reagents can be employed, from aqueous solutions of strong acids like HCl to milder organic acids. iwu.eduechemi.com Common conditions include mixtures of acetic acid in aqueous THF. tandfonline.com The rate of deprotection can be accelerated using microwave heating. tandfonline.com Other reagents like p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), and iron(III) tosylate have also been successfully used. iwu.eduechemi.com
The selectivity of acidic deprotection is primarily governed by sterics; primary TBDMS ethers are cleaved more readily than secondary or tertiary ones. echemi.com This selectivity is a valuable tool in complex syntheses where differential protection of hydroxyl groups is required.
Table 2: Acidic Reagents for TBDMS Deprotection
| Reagent | Common Solvent(s) | Typical Conditions |
|---|---|---|
| Acetic acid / H₂O / THF | Mixture | Room temperature or gentle heating. tandfonline.com |
| p-Toluenesulfonic acid (p-TsOH) | Methanol, Dichloromethane | Catalytic amounts at room temperature. gelest.com |
| Iron(III) tosylate | Methanol | Mild, catalytic, and chemoselective. iwu.edu |
| Zirconium(IV) chloride | Acetonitrile | Catalytic, rapid deprotection. researchgate.net |
| Acetyl chloride | Methanol | Catalytic, mild, and avoids acylated byproducts. organic-chemistry.org |
Oxidative and Other Selective Cleavage Methods
Beyond fluoride- and acid-mediated reactions, other methods exist for the cleavage of TBDMS ethers, some of which proceed via an oxidative pathway. These methods can be particularly useful when a direct conversion of the protected alcohol to a carbonyl group (aldehyde or ketone) is desired in a single step. thieme-connect.com
Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under UV irradiation, or systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, can achieve this transformation. thieme-connect.com For example, a combination of catalytic bismuth(III) triflate, TEMPO, and an oxidant like iodosobenzene (B1197198) diacetate can efficiently oxidize TBDMS ethers to the corresponding carbonyl compounds. thieme-connect.com This method shows high selectivity for aliphatic TBDMS ethers over phenolic ones. thieme-connect.com
Other selective cleavage methods have been developed to address specific synthetic challenges. These include the use of Lewis acids like iron(III) chloride, ceric ammonium nitrate (B79036) (CAN), and zinc(II) tetrafluoroborate (B81430). iwu.eduresearchgate.net Additionally, reagents such as N-iodosuccinimide in methanol have been shown to selectively deprotect TBDMS ethers of alcohols in the presence of phenolic TBDMS ethers. organic-chemistry.org A 50% aqueous methanolic solution of Oxone® can selectively cleave primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. organic-chemistry.org
These alternative methods provide a broader toolkit for the synthetic chemist, allowing for deprotection under specific conditions that are compatible with other functional groups present in the molecule. iwu.edu
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 1,8-octanediol | - |
| tert-butyldimethylsilyl | TBDMS or TBS |
| Tetrabutylammonium fluoride | TBAF |
| Tetrahydrofuran | THF |
| Ammonium fluoride | - |
| Cesium fluoride | - |
| Potassium bifluoride | - |
| Trimethylsilyl | TMS |
| Triethylsilyl | TES |
| Triisopropylsilyl | TIPS |
| tert-butyldiphenylsilyl | TBDPS |
| p-toluenesulfonic acid | p-TsOH |
| Camphorsulfonic acid | CSA |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |
| 2,2,6,6-tetramethylpiperidine-1-oxyl | TEMPO |
| Iodosobenzene diacetate | - |
| Bismuth(III) triflate | - |
| Iron(III) chloride | - |
| Ceric ammonium nitrate | CAN |
| Zinc(II) tetrafluoroborate | - |
| N-iodosuccinimide | NIS |
Chemical Transformations and Reaction Chemistry Involving 1,8 Octanediol Derivatives
Oxidation Reactions of 1,8-Octanediol (B150283) and its Derivatives
The oxidation of the terminal hydroxyl groups of 1,8-octanediol can be controlled to yield dialdehydes, dicarboxylic acids, or lactones, depending on the reagents and reaction conditions employed.
Oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (known as Bobbitt's salt), are highly effective reagents for the oxidation of alcohols. youtube.com These reactions proceed under mild conditions and are known for their high selectivity. wikipedia.org The mechanism involves the oxoammonium species acting as the active oxidizing agent, which is regenerated in catalytic systems by a stoichiometric terminal oxidant. wikipedia.org
A systematic study on the oxidation of terminal diols using Bobbitt's salt revealed that the length of the hydrocarbon chain is a critical determinant of the reaction outcome. youtube.com For diols with an aliphatic chain of seven or more carbon atoms, such as 1,8-octanediol, the exclusive product is the corresponding dialdehyde. youtube.com In a typical procedure, 1,8-octanediol is reacted with Bobbitt's salt in a solvent like dichloromethane, resulting in a clean conversion to octane-1,8-dial. nih.gov
Table 1: Oxoammonium Salt-Mediated Oxidation of Terminal Diols
| Substrate | Oxidant | Major Product | Reference |
|---|---|---|---|
| 1,8-Octanediol | 4-NHAc-TEMPO⁺ BF₄⁻ (Bobbitt's Salt) | Octane-1,8-dial (Dialdehyde) | youtube.com |
| 1,6-Hexanediol | 4-NHAc-TEMPO⁺ BF₄⁻ (Bobbitt's Salt) | Lactone | youtube.com |
| 1,3-Propanediol | 4-NHAc-TEMPO⁺ BF₄⁻ (Bobbitt's Salt) | Acetal | youtube.com |
Achieving selective oxidation of primary alcohols to either aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. Stopping the oxidation at the aldehyde stage can be challenging, as aldehydes are themselves susceptible to further oxidation. docbrown.infochemguide.co.uk
As established, oxoammonium salts are particularly useful for the selective oxidation of 1,8-octanediol to octane-1,8-dial without significant over-oxidation to the dicarboxylic acid. youtube.com To obtain the dicarboxylic acid, a two-step, one-pot procedure can be employed. The initial oxidation of the alcohol to the aldehyde can be performed using a catalytic amount of an oxoammonium salt with a co-oxidant, followed by the addition of a second oxidizing agent, such as sodium chlorite (B76162) (NaClO₂), to convert the intermediate aldehyde to the carboxylic acid. acs.orgscispace.com This approach is compatible with many sensitive functional groups and provides a green and efficient route to dicarboxylic acids from diols. acs.orgscispace.com
Alternatively, traditional methods using excess acidified potassium dichromate(VI) or potassium permanganate(VII) under reflux conditions will also drive the oxidation of 1,8-octanediol past the aldehyde stage to furnish suberic acid, the corresponding dicarboxylic acid. chemguide.co.uklibretexts.org
Formation of Cyclic Acetals and Ketals from 1,8-Octanediol
Cyclic acetals and ketals are commonly formed by the acid-catalyzed reaction of a diol with an aldehyde or a ketone, respectively. rsc.orgharvard.edu This reaction is reversible and involves the elimination of water. rsc.org These structures are frequently used as protecting groups for carbonyl compounds because they are stable to basic and nucleophilic conditions but can be readily hydrolyzed with aqueous acid. mdpi.com
1,8-Octanediol can react with aldehydes or ketones to form large-ring cyclic acetals or ketals. The reaction mechanism proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization to yield the final product. mdpi.com While the formation of five- and six-membered cyclic acetals (from 1,2- and 1,3-diols) is kinetically and thermodynamically favored, the formation of larger rings, such as the 11-membered ring that would result from 1,8-octanediol and acetone, is also possible, though potentially less efficient due to entropic factors. westmont.edustackexchange.com
Reaction Scheme: General Formation of a Cyclic Ketal from 1,8-Octanediol
Functionalization Strategies for tBDMS-Protected 1,8-Octanediol
The use of the tert-butyldimethylsilyl (tBDMS or TBS) group to protect one or both hydroxyl functions of 1,8-octanediol opens up a vast range of synthetic possibilities, allowing for selective reactions at other positions or at a deprotected hydroxyl group. harvard.edu
Once both hydroxyl groups of 1,8-octanediol are protected as their tBDMS ethers, the resulting compound, 1,8-bis(tert-butyldimethylsilyloxy)octane, is stable to a wide variety of non-acidic and non-fluoride-containing reagents. This stability allows for functionalization of the alkyl chain, typically by first converting the protected diol into a more reactive species. For example, the protected diol can be transformed into a dihalide or ditosylate. This derivative can then serve as an electrophilic partner in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgmdpi.com
The robustness of silyl (B83357) ether protecting groups is a significant advantage, as they are often tolerated in modern cross-coupling reactions, including those mediated by palladium, copper, and nickel catalysts. nih.govacs.org This allows for the construction of complex molecular architectures where the terminal oxygen functionalities can be revealed at a later synthetic stage.
Table 2: Common Cross-Coupling Reactions Applicable to Protected Diol Derivatives
| Reaction Name | Nucleophile (R-M) | Electrophile (R'-X) | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron | Alkyl/Aryl Halide | Palladium | mdpi.com |
| Negishi Coupling | Organozinc | Alkyl/Aryl Halide | Palladium/Nickel | wikipedia.org |
| Kumada Coupling | Grignard (Organomagnesium) | Alkyl/Aryl Halide | Palladium/Nickel | wikipedia.org |
| Buchwald-Hartwig Amination | Amine | Aryl Halide | Palladium | mdpi.com |
Selective mono-protection of a symmetrical diol like 1,8-octanediol is a key synthetic strategy. This can often be achieved by using a stoichiometric amount of the silylating agent with the diol or by deprotonating the diol with one equivalent of a strong base (e.g., sodium hydride) before adding the silyl chloride. stackexchange.com This yields 8-(tert-butyldimethylsilyloxy)octan-1-ol, a valuable intermediate with differentiated termini. The remaining free hydroxyl group is available for a wide range of transformations.
Oxidation: The unprotected primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using reagents like those discussed in section 3.1. For instance, oxidation with a TEMPO-based system can yield 8-(tert-butyldimethylsilyloxy)octanal, and subsequent oxidation with sodium chlorite would give 8-(tert-butyldimethylsilyloxy)octanoic acid. rsc.org
Esterification: The free hydroxyl group can be readily esterified with carboxylic acids (e.g., Fischer esterification) or more reactive derivatives like acid chlorides or anhydrides to form a variety of esters. researchgate.netresearchgate.net
Alkylation: Deprotonation of the alcohol with a base like NaH followed by treatment with an alkyl halide (Williamson ether synthesis) allows for the formation of an ether linkage, further extending the molecular framework.
These derivatizations highlight the utility of mono-protected 1,8-octanediol as a versatile building block for synthesizing amphiphilic molecules, functionalized polymers, and other complex organic structures.
Applications of 1,8 Octanediol and Its Tbdms Derivatives in Advanced Materials and Polymer Science
Polymer Synthesis and Engineering
The bifunctionality of 1,8-octanediol (B150283), possessing two primary hydroxyl groups, allows for its participation in various polymerization reactions. The selective protection of one of these hydroxyl groups, for instance as a tBDMS ether, introduces a powerful tool for controlling polymer architecture and functionality.
Polyester Synthesis: Biocatalytic Approaches and Sustainable Methodologies
The synthesis of polyesters from diols and dicarboxylic acids is a cornerstone of polymer chemistry. Biocatalytic methods, particularly those employing lipases, have gained prominence as environmentally benign alternatives to traditional metal-based catalysis. nih.gov These enzymatic approaches often proceed under milder reaction conditions, reducing the likelihood of side reactions and the generation of hazardous waste. nih.gov
Polycondensation with Dicarboxylic Acids (e.g., Adipic Acid, Citric Acid)
The enzymatic polycondensation of 1,8-octanediol with various dicarboxylic acids has been extensively studied. For instance, the reaction with adipic acid, catalyzed by Candida antarctica lipase B (CALB), has been shown to produce high molecular weight polyesters in a solvent-free system. researchgate.netresearchgate.net The number average molecular weight (Mn) of the resulting poly(1,8-octanediol adipate) can be influenced by factors such as enzyme concentration, with higher catalyst loadings generally leading to higher molecular weights. researchgate.net In one study, Mn values ranging from 5,480 to 22,600 g/mol were achieved by varying the concentration of the lipase catalyst. researchgate.net
Citric acid, a trifunctional carboxylic acid, can be used to create crosslinked or branched polyesters. The polycondensation of 1,8-octanediol with citric acid results in the formation of poly(1,8-octanediol-co-citrate) (POC), a biodegradable elastomer with potential applications in tissue engineering. acs.orgresearchgate.net The reaction proceeds through the formation of ester linkages between the hydroxyl groups of the diol and the carboxylic acid groups of citric acid. acs.org
Enzymatic Polymerization with Regioselectivity for Functional Polyesters
Enzymes, particularly lipases, can exhibit high regioselectivity, which can be exploited to synthesize functional polyesters. nih.govresearchgate.net While direct studies on the enzymatic polymerization of mono-tBDMS protected 1,8-octanediol are not prevalent in the reviewed literature, the use of protecting groups is a well-established strategy in organic synthesis to achieve selective reactions at one of several reactive sites. researchgate.netjchemlett.com
In the context of polyester synthesis, employing 1,8-octanediol mono-tBDMS ether would, in principle, allow for the polymerization to occur exclusively at the unprotected hydroxyl group. This would result in a linear polyester with pendant tBDMS-protected hydroxyl groups at each repeating unit. Subsequent deprotection of the tBDMS group would yield a functional polyester with free hydroxyl groups along the polymer chain. These pendant hydroxyl groups can serve as sites for further modification, such as grafting other polymer chains or attaching bioactive molecules. This approach offers a pathway to creating polyesters with tailored functionalities and properties. The regioselectivity of enzymes like CALB towards primary alcohols further supports the feasibility of such a strategy. nih.gov
Impact of 1,8-Octanediol Incorporation on Polymer Properties (e.g., molecular weight, crystallinity, thermal stability)
The incorporation of 1,8-octanediol into polyester chains has a significant impact on the resulting material's properties.
Molecular Weight: In enzymatic polycondensations, the choice of diol can influence the achievable molecular weight. Studies have shown that lipases like CALB often exhibit a preference for longer chain diols, such as 1,8-octanediol, leading to the formation of higher molecular weight polyesters compared to those synthesized with shorter diols. mdpi.com For example, in the synthesis of furan-based copolyesters, the use of 1,8-octanediol resulted in the highest degrees of polymerization. mdpi.com
| Property | Observation | References |
| Molecular Weight | Lipase-catalyzed polycondensation of adipic acid and 1,8-octanediol can yield Mn up to 22,600 g/mol . | researchgate.net |
| Crystallinity | Homopolyesters of 1,8-octanediol and linear dicarboxylic acids can be semicrystalline. | nih.gov |
| Thermal Stability | The thermal stability of polyesters can be influenced by the incorporation of 1,8-octanediol, with degradation temperatures being dependent on the overall polymer structure. | researchgate.netmdpi.com |
Polyether Synthesis via Organocatalysis
Polyethers are another important class of polymers. While the ring-opening polymerization of cyclic ethers is a common route for short-chain polyethers, the synthesis of long-chain aliphatic polyethers often requires alternative methods like polycondensation. umons.ac.beacs.org Organocatalysis has emerged as a powerful, metal-free approach for such polymerizations. nih.govmdpi.comnih.gov
The bulk self-polycondensation of diols, including those with longer methylene (B1212753) chains, can be effectively catalyzed by non-eutectic acid-base organocatalysts. umons.ac.beacs.org This method has been successfully applied to synthesize a range of aliphatic polyethers with molecular weights between 5,000 and 22,000 g/mol . acs.org These reactions are typically carried out at elevated temperatures under vacuum to drive the removal of water and shift the equilibrium towards polymer formation. umons.ac.be The resulting polyethers from long-chain diols are often highly semicrystalline materials. acs.org
Poly(silyl ether) Architectures Incorporating Diol Units
Poly(silyl ether)s (PSEs) are a class of silicon-containing polymers that are of interest due to their potential degradability and thermal stability. nih.govnih.gov A common method for their synthesis is the dehydrogenative cross-coupling polycondensation of diols with hydrosilanes. nih.gov This approach is atom-economical, with hydrogen gas being the only byproduct. nih.gov
Various catalysts, including those based on manganese, can effectively facilitate this reaction. nih.gov This method allows for the incorporation of a wide variety of diols, including aliphatic diols like 1,8-octanediol, to create PSEs with diverse structures and properties. nih.gov The reaction of dichlorosilanes with diols is another route to PSEs, although this method generates HCl as a byproduct, which requires neutralization. nih.gov The properties of the resulting PSEs, such as their thermal stability and degradability, can be tuned by the choice of both the diol and the silane monomer. nih.govnih.gov
Synthesis of Poly(ester-urethane)s and Other Copolymers
1,8-Octanediol is a versatile monomer utilized in the synthesis of various polymers, including polyesters and polyurethanes wikipedia.org. The synthesis of these copolymers often involves polycondensation or esterification reactions. For instance, 1,8-octanediol can undergo polycondensation with citric acid to create a biodegradable crosslinked bioelastomer known as poly(1,8-octanediol citrate) (POC) sigmaaldrich.comsigmaaldrich.com. It can also be used in Fischer esterification with dicarboxylic acids to form macromers based on diols sigmaaldrich.comsigmaaldrich.com.
A common method for producing polyurethanes is the reaction of diols, such as 1,8-octanediol, with diisocyanates rsc.org. For poly(ester-urethane)s specifically, a two-step prepolymer method can be employed. This process involves first reacting an oligo-diol with a diisocyanate to form a prepolymer, which is then extended with a chain extender bibliotekanauki.pl. Copolymers such as poly(1,2-propanediol-co-1,8-octanediol-co-citrate) (PPOC) elastomers have been synthesized through melt polycondensation of citric acid, 1,8-octanediol, and 1,2-propanediol nih.gov. Furthermore, 1,8-octanediol has been used as an initiator in the synthesis of α,ω-telechelic poly(ε-caprolactone) diols, which are precursors for poly(ester-urethane-amide)s (PEUAs) researchgate.net.
Influence of 1,8-Octanediol Content on Copolymer Characteristics
The concentration of 1,8-octanediol and other comonomers significantly influences the final characteristics of the resulting copolymers. The thermal and physical properties of polymers can be tuned by adjusting the type and ratio of the diols and dicarboxylic acids or diisocyanates used in their synthesis rsc.org.
In the synthesis of poly(glycerol sebacate) (PGS) analogs, where glycerol was partially substituted with 1,8-octanediol to form PGOS polymers, a direct relationship between the diol content and thermal properties was observed mdpi.com. Increasing the molar ratio of glycerol to 1,8-octanediol from 1:1 to 1:4 resulted in an increase in the peak melting temperature of the copolymer from 27 °C to 47 °C mdpi.com. This demonstrates that a higher content of the linear C8 diol enhances the crystallinity of the material mdpi.com.
Conversely, in copolymers of octanediol adipate and sorbitol adipate, an increase in the sorbitol content led to a decrease in both melting and crystallization temperatures mdpi.com. The glass transition temperature (Tg), however, increased from -28 °C to 7 °C as the sorbitol content rose from 0% to 30% mdpi.com. Similarly, for poly(1,2-propanediol-co-1,8-octanediol-co-citrate) elastomers, a higher content of 1,2-propanediol increased the sol content and swelling degree while decreasing tensile strength and thermal degradation temperature nih.gov. The use of secondary diols over primary diols like 1,8-octanediol has also been shown to lead to polymers with higher glass transition temperatures rsc.org.
| Copolymer System | Variable Monomer | Change in Content | Effect on Property | Source |
|---|---|---|---|---|
| Poly(glycerol-co-octanediol sebacate) (PGOS) | 1,8-Octanediol | Glycerol to Octanediol ratio changed from 1:1 to 1:4 | Peak melting temperature increased from 27 °C to 47 °C | mdpi.com |
| Poly(sorbitol-co-octanediol adipate) | Sorbitol | Increased from 0% to 30% | Glass transition temperature (Tg) increased from -28 °C to 7 °C | mdpi.com |
| Poly(sorbitol-co-octanediol adipate) | Sorbitol | Increased content | Melting and crystallization temperatures decreased | mdpi.com |
| Poly(1,2-propanediol-co-1,8-octanediol-co-citrate) (PPOC) | 1,2-Propanediol | Increased content | Tensile strength and thermal degradation temperature decreased | nih.gov |
Development of Organogelators
Organogelators are low-molecular-weight molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and creating a solid-like gel rroij.comrroij.com. This self-assembly is driven by non-covalent interactions rroij.com.
Design Principles with 1,8-Octanediol Derivatives (e.g., ditrityl derivatives)
A key design principle for organogelators involves incorporating structural components that promote self-assembly. The triphenylmethyl (trityl) group, typically used as a protecting group for alcohols, has been successfully employed as a gelling structural component nih.govresearchgate.net. In a study of trityl derivatives of various primary alcohols, the ditrityl derivative of 1,8-octanediol, known as 1,8-Bis(trityloxy)octane, was identified as the most efficient organogelator nih.govresearchgate.net.
The design leverages the bulky and non-polar nature of the trityl groups, which are attached at both ends of the flexible C8 alkyl chain of 1,8-octanediol nih.govresearchgate.net. The length of the alkyl chain, or linker, between functional groups is a critical factor in gelation efficiency, as observed in other organogelator systems where shorter linkers can facilitate easier gel formation rroij.com. The effectiveness of 1,8-Bis(trityloxy)octane highlights the successful combination of bulky, interaction-prone terminal groups with an appropriate flexible spacer nih.govresearchgate.net.
Molecular Interactions and Self-Assembly in Gelation (e.g., hydrophobic interactions)
The self-assembly of organogelator molecules into a supramolecular network is mediated by various non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions nih.govmdpi.com. In the case of 1,8-Bis(trityloxy)octane, the gel formation is primarily driven by hydrophobic interactions between the non-polar triphenylmethyl moieties and the alkyl chains nih.govresearchgate.net.
The self-assembly process begins with the nucleation of gelator molecules, which then grow into a one-dimensional fibrillar structure rroij.com. These fibers subsequently entangle to form the three-dimensional network that immobilizes the solvent rroij.commdpi.com. The efficiency of the 1,8-octanediol ditrityl derivative as a gelator is notable because it relies on hydrophobic interactions alone, unlike many other gelators that depend on hydrogen bonding nih.govresearchgate.net.
| Property | Value/Range | Source |
|---|---|---|
| Minimum Gelation Concentration (MGC) | 0.5 - 4.0% w/v | nih.govresearchgate.net |
| Gel-Sol Transition Temperature (Tgel) | 31 - 75 °C | nih.govresearchgate.net |
| Primary Driving Interaction | Hydrophobic interactions | nih.govresearchgate.net |
Ionogel Design and Synthesis
Ionogels are a class of materials composed of an ionic liquid (IL) confined within a supporting network, which can be made from organic polymers or other materials rsc.orgresearchgate.net. These materials combine the properties of the polymer network with the unique characteristics of ionic liquids, such as high ionic conductivity and thermal stability nih.govresearchgate.net.
Integration of 1,8-Octanediol-Derived Polymer Networks in Ionogels
Polymer networks derived from 1,8-octanediol have been successfully integrated into the structure of ionogels. Specifically, a highly entangled ionogel was synthesized using a polymer network of poly(1,8-octanediol-co-citrate-co-caprolactone) (POCL) and the ionic liquid [EMIm]+[TFSI]− rsc.org.
The key to the successful synthesis of this ionogel was the use of a high molecular weight polycaprolactone (PCL), which is significantly above its critical entanglement molecular weight. This resulted in the formation of a highly entangled polymer network that effectively trapped the ionic liquid rsc.org. Characterization of this ionogel revealed an amorphous structure, indicating that the chain entanglement successfully hindered the crystallization of the PCL segments rsc.org. The resulting material exhibited notable properties, including good ionic conductivity and robust mechanical performance with low hysteresis over repeated stretching cycles rsc.org.
| Property | Value | Conditions | Source |
|---|---|---|---|
| Polymer Network | Poly(1,8-octanediol-co-citrate-co-caprolactone) (POCL) | - | rsc.org |
| Ionic Liquid (IL) | [EMIm]+[TFSI]− | - | rsc.org |
| Ionic Conductivity | ~1 x 10-4 mS cm-1 | 50 wt% IL content | rsc.org |
| Hysteresis | 6.2% | During 50 cycles of stretching from 0% to 300% | rsc.org |
| Residual Strain | Negligible | During 50 cycles of stretching from 0% to 300% | rsc.org |
Role As a Building Block in Complex Organic Molecule Synthesis
Total Synthesis of Natural Products (e.g., Strongylodiols)
The utility of 1,8-octanediol (B150283) as a foundational starting material is exemplified in the total synthesis of marine natural products, such as the diacetylenic diols Strongylodiol H and I. These complex lipids, isolated from marine sponges, feature long carbon chains with multiple stereocenters and specific functionalities.
In the stereoselective total synthesis of Strongylodiols H and I, commercially available 1,8-octanediol is the precursor for a key C8 fragment. orgsyn.orgmdpi.com The synthesis begins by converting 1,8-octanediol into a monosilylated, mono-iodinated intermediate, which then serves as an electrophile for carbon-carbon bond formation.
The initial steps involve the protection and functionalization of 1,8-octanediol to prepare it for integration into the larger molecule. orgsyn.org This strategic conversion is summarized in the table below.
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 1,8-Octanediol | TBSCl, Imidazole (B134444), DCM | tert-butyl((8-hydroxyoctyl)oxy)dimethylsilane | - |
| 2 | tert-butyl((8-hydroxyoctyl)oxy)dimethylsilane | I2, PPh3, Imidazole, DCM | tert-butyl((8-iodooctyl)oxy)dimethylsilane | - |
| 3 | tert-butyl((8-iodooctyl)oxy)dimethylsilane | Propargyl alcohol, n-BuLi | 11-(tert-butyldimethylsilyloxy)undec-2-yn-1-ol | 72% |
This resulting alkynol, containing the intact C8 chain from 1,8-octanediol, undergoes further transformations, including reductions and couplings, to build the full carbon skeleton of the Strongylodiols. orgsyn.orgmdpi.com The retrosynthetic analysis reveals that this C8 unit, introduced early in the synthesis, forms a significant portion of the natural product's backbone. orgsyn.org
While the 1,8-octanediol-derived fragment is achiral, its incorporation sets the stage for subsequent stereoselective reactions that are critical for achieving the correct configuration of the final natural product. The key stereochemistry-defining step occurs much later in the synthetic sequence, after the C8 chain is fully integrated.
In the synthesis of Strongylodiols H and I, a crucial stereoselective reduction of a ketone functionality is employed. orgsyn.orgmdpi.com This reaction establishes a key chiral center along the carbon chain.
| Reaction | Substrate | Catalyst/Reagent | Key Outcome |
| Asymmetric Ketone Reduction | Ene-yne-one intermediate | CBS catalyst (Corey-Bakshi-Shibata) | Stereoselective formation of a secondary alcohol |
The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols. The choice of this reagent is pivotal for controlling the absolute stereochemistry of the newly formed hydroxyl group, which is essential for the biological activity of the final natural product. The remainder of the synthesis proceeds by completing the carbon skeleton through reactions like the Cadiot–Chodkiewicz cross-coupling, ultimately leading to the target Strongylodiols. orgsyn.orgmdpi.com
Synthesis of Chiral Ligands for Asymmetric Catalysis
The flexible and chemically robust octylene linker derived from 1,8-bis(tert-butyldimethylsilyloxy)octane is an ideal scaffold for constructing C2-symmetric chiral ligands. These ligands are instrumental in asymmetric catalysis, where they create a chiral environment around a metal center to induce high enantioselectivity in chemical transformations. The C8 chain can tether two chiral catalytic units, allowing them to work in concert.
A representative synthesis could involve the preparation of a C2-symmetric bis(oxazoline) (BOX) ligand, a class of "privileged ligands" known for their effectiveness in a wide range of metal-catalyzed reactions. The synthesis would leverage 1,8-octanediol as the source of the non-chiral spacer.
A plausible synthetic pathway is outlined below:
| Step | Transformation | Starting Material | Reagents | Intermediate/Product |
| 1 | Ditosylation | 1,8-Octanediol | TsCl, Pyridine (B92270) | Octane-1,8-diyl bis(4-methylbenzenesulfonate) |
| 2 | Dicyanation | Octane-1,8-diyl bis(4-methylbenzenesulfonate) | NaCN, DMSO | Decanedinitrile |
| 3 | Dicarboxylic Acid Formation | Decanedinitrile | Aqueous HCl (Hydrolysis) | Decanedioic acid |
| 4 | Acyl Chloride Formation | Decanedioic acid | SOCl2 or (COCl)2 | Decanedioyl dichloride |
| 5 | Amide Coupling | Decanedioyl dichloride | Chiral amino alcohol (e.g., (S)-phenylglycinol) | C2-symmetric bis(hydroxyamide) |
| 6 | Cyclization to Bis(oxazoline) | C2-symmetric bis(hydroxyamide) | Dehydrating agent (e.g., DAST, SOCl2) | Final C2-Symmetric Bis(oxazoline) Ligand |
In this proposed sequence, 1,8-octanediol is first converted into a derivative with good leaving groups, such as tosylates. This allows for nucleophilic substitution to introduce nitrile groups, which are then hydrolyzed to form a C10 dicarboxylic acid. This diacid is subsequently coupled with a chiral amino alcohol. The final step involves the cyclization of the resulting bis(hydroxyamide) to form the two oxazoline (B21484) rings. The resulting ligand possesses a flexible C8 hydrocarbon linker connecting two chiral units, making it suitable for creating a chiral pocket in a metal complex for asymmetric catalysis.
Research Methodologies and Characterization in Studies of 1,8 Octanediol Compounds
Spectroscopic Characterization Methodologies (for novel derivatives and polymeric materials)
Spectroscopy is fundamental to the structural elucidation of organic compounds. For derivatives of 1,8-octanediol (B150283), such as its tBDMS ether or polymers incorporating this moiety, techniques like NMR, IR, and Mass Spectrometry provide definitive evidence of chemical structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural analysis of 1,8-octanediol derivatives. ¹H and ¹³C NMR are used to characterize small molecules in solution, while solid-state techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR are applied to polymeric materials.
The silylation of 1,8-octanediol's hydroxyl groups to form the bis-tBDMS ether results in characteristic changes in the NMR spectra. In the ¹H NMR spectrum, the broad signal corresponding to the hydroxyl protons (-OH) disappears. redalyc.org Concurrently, new signals appear that are indicative of the tert-butyldimethylsilyl protecting groups. These include a sharp singlet around 0.05 ppm for the six methyl protons attached to the silicon atom and another sharp singlet around 0.89 ppm for the nine protons of the tert-butyl group. wikipedia.org The signals for the methylene (B1212753) protons of the octanediol backbone are also shifted slightly upon silylation. For instance, the protons on the carbons adjacent to the oxygen atoms (C1 and C8) typically shift from ~3.6 ppm in the parent diol to ~3.58 ppm in the silylated ether. chemicalbook.comrsc.org
¹³C NMR provides complementary information, confirming the presence of the carbon atoms in the tBDMS groups and the octanediol chain. The introduction of the silyl (B83357) ether causes a downfield shift for the adjacent carbons (C1 and C8).
| Assignment | ¹H NMR Chemical Shift (ppm, CDCl₃) | ¹³C NMR Chemical Shift (ppm, CDCl₃) |
| Si-C(C H₃)₃ | ~0.89 (s, 18H) | ~26.0 |
| Si-(C H₃)₂ | ~0.05 (s, 12H) | ~-5.2 |
| O-C H₂- | ~3.58 (t, 4H) | ~63.0 |
| O-CH₂-C H₂- | ~1.52 (m, 4H) | ~32.9 |
| -CH₂-C H₂-CH₂- | ~1.29 (m, 8H) | ~29.5, ~25.9 |
| Si-C (CH₃)₃ | - | ~18.4 |
Data are estimated based on typical values for TBDMS ethers and 1,8-octanediol.
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. In the characterization of 1,8-octanediol tBDMS ether, the most significant spectral change compared to the starting diol is the disappearance of the strong, broad absorption band of the hydrogen-bonded hydroxyl groups (-OH), which typically appears in the 3650 cm⁻¹ to 3200 cm⁻¹ region. redalyc.orgnist.gov
The formation of the silyl ether bond introduces new, characteristic absorption bands. scielo.br These include strong peaks in the 1260-1250 cm⁻¹ range, corresponding to the Si-CH₃ deformation, and sharp bands around 840-770 cm⁻¹ due to Si-C stretching. A key indicator is the appearance of a strong Si-O-C stretching absorption band, typically found in the 1150-1050 cm⁻¹ region. redalyc.orgscielo.br Attenuated Total Reflectance (ATR) is often used as it requires minimal sample preparation. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in Spectrum |
| O-H Stretch (in parent diol) | 3650 - 3200 | Broad, Strong (Disappears upon silylation) |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong, Sharp |
| Si-CH₃ Deformation | 1260 - 1250 | Strong |
| Si-O-C Stretch | 1150 - 1050 | Strong |
| Si-C Stretch | 840 - 770 | Sharp |
Mass spectrometry (MS) is employed for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile derivatives like 1,8-octanediol tBDMS ether. nih.gov
In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the bis-tBDMS ether of 1,8-octanediol (C₂₀H₄₆O₂Si₂) at m/z 374.7 may be observed, but it is often weak or absent. nih.gov The fragmentation pattern is typically dominated by the loss of a tert-butyl group ([M-57]⁺), which is a characteristic and often the base peak for tBDMS ethers. nih.govresearchgate.net Other significant fragments can arise from cleavage of the Si-O bond or fragmentation of the alkyl chain. For polymeric materials, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight distribution.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 374.7 | Molecular Ion |
| [M - C(CH₃)₃]⁺ | 317.7 | Loss of a tert-butyl group |
| [M - C₈H₁₆O₂Si₂(CH₃)₅(C(CH₃)₃)]⁺ | 131 | Fragment from silyl group cleavage |
| [(CH₃)₂Si=O-C(CH₃)₃]⁺ | 131 | Rearrangement ion |
| [Si(CH₃)₂C(CH₃)₃]⁺ | 115 | Silyl cation fragment |
| [Si(CH₃)₃]⁺ | 73 | Common silyl fragment (from rearrangement) |
Crystallographic Analysis (e.g., X-ray Diffraction)
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. For derivatives of 1,8-octanediol that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and conformation. Studies on similar long-chain diols show that their crystal structures are often stabilized by extensive networks of hydrogen bonds. researchgate.netmdpi.com
While the liquid nature of 1,8-octanediol tBDMS ether at room temperature precludes single-crystal XRD under standard conditions, related solid derivatives or polymers can be analyzed. Powder XRD is used to study the crystallinity and phase behavior of polymeric materials derived from 1,8-octanediol, revealing information about the packing of polymer chains and the presence of ordered domains. nih.gov
Microscopic Techniques (e.g., Scanning Electron Microscopy for gels)
Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and microstructure of materials. This technique is particularly valuable in the study of organogels formed from derivatives of 1,8-octanediol. Organogels are semi-solid systems where a liquid organic phase is immobilized by a three-dimensional network of self-assembled gelator molecules. researchgate.net
SEM analysis of xerogels (gels from which the solvent has been removed) can reveal the structure of this network. Studies on organogels formed from analogous diol-based compounds have shown fibrous, ribbon-like, or porous network structures. nih.govresearchgate.net The morphology observed by SEM provides insight into the self-assembly mechanism of the gelator and the physical properties of the gel.
Rheological Studies for Material Characterization
Rheology is the study of the flow and deformation of matter. For polymeric materials and gels derived from 1,8-octanediol, rheological measurements provide critical information about their viscoelastic properties, such as stiffness, viscosity, and stability. nih.gov These studies are essential for understanding how the material will behave during processing and in its final application. mdpi.com
Typically, oscillatory shear measurements are performed to determine the storage modulus (G') and the loss modulus (G''). nih.gov The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. For a stable gel, G' is typically greater than G'' and both are independent of frequency over a wide range. nih.govj-octa.com The transition from a liquid-like to a solid-like state can be observed as an increase in both moduli. mdpi.com These measurements can quantify the mechanical strength of gels and the flow behavior of polymer melts containing 1,8-octanediol units.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For silylated compounds like 1,8-bis(tert-butyldimethylsilyloxy)octane, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide valuable insights into their thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability of a material and to study its decomposition kinetics. For 1,8-bis(tert-butyldimethylsilyloxy)octane, TGA would reveal the temperature at which the compound begins to decompose. The TBDMS protecting group is known to be thermally stable under neutral conditions to at least 230°C. researchgate.net Therefore, significant mass loss for 1,8-bis(tert-butyldimethylsilyloxy)octane would be expected to begin above this temperature, likely proceeding through the cleavage of the silicon-oxygen bonds or decomposition of the octyl chain.
A representative, though hypothetical, data table for the thermal analysis of 1,8-bis(tert-butyldimethylsilyloxy)octane is presented below to illustrate the expected findings.
| Thermal Property | Expected Value/Range | Technique |
| Melting Point (T_m) | Not available | DSC |
| Onset of Decomposition (T_onset) | > 230 °C | TGA |
| 5% Mass Loss Temperature (T_d5) | Not available | TGA |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like 1,8-bis(tert-butyldimethylsilyloxy)octane at the atomic level. These theoretical studies can complement experimental findings and provide insights that are difficult to obtain through laboratory work alone.
Density Functional Theory (DFT) Applications in Reaction Mechanism and Steric Effects
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,8-bis(tert-butyldimethylsilyloxy)octane, DFT calculations would be instrumental in understanding the steric effects of the bulky TBDMS groups on the molecule's conformation and reactivity.
DFT studies could be employed to:
Analyze Conformational Preferences: Determine the most stable three-dimensional arrangement of the molecule, considering the flexibility of the octanediol chain and the rotational freedom of the silyl ether groups.
Quantify Steric Hindrance: Calculate the steric energy associated with the TBDMS groups, which is crucial for understanding their influence on reaction rates and selectivities in subsequent chemical transformations. For instance, DFT has been used to probe steric effects on the stability and reactivity of various diaminocarbenes. ajchem-a.com
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the formation (silylation) and cleavage (desilylation) of the silyl ether bonds, providing insights into the reaction kinetics and thermodynamics.
Mechanistic Investigations of Organic Transformations
Theoretical investigations into the mechanisms of organic reactions involving silyl ethers are a significant area of research. For 1,8-bis(tert-butyldimethylsilyloxy)octane, computational studies could explore various transformations, such as its synthesis via the silylation of 1,8-octanediol or its cleavage under different conditions.
Mechanistic studies would typically involve:
Mapping the Potential Energy Surface: Identifying reactants, intermediates, transition states, and products along a reaction coordinate.
Calculating Activation Energies: Determining the energy barriers for different reaction steps, which helps in predicting the feasibility and rate of a reaction.
Investigating Solvent Effects: Using implicit or explicit solvent models to understand how the reaction medium influences the mechanism.
While specific mechanistic studies on 1,8-bis(tert-butyldimethylsilyloxy)octane are not documented, DFT calculations have been successfully applied to understand the silylation of other diols, revealing how factors like sterics and electronics can dictate the selectivity of the reaction. orgsyn.org
Prediction of Molecular Properties and Interactions
Computational methods are increasingly used to predict a wide range of molecular properties, which can guide experimental work and material design. For 1,8-bis(tert-butyldimethylsilyloxy)octane, theoretical predictions could include:
Thermochemical Properties: Estimating enthalpies of formation, heat capacities, and entropies.
Physical Properties: Predicting properties such as boiling point, melting point, and density through Quantitative Structure-Property Relationship (QSPR) models. semanticscholar.orgresearchgate.netisarpublisher.com These models often use molecular descriptors derived from the computed structure.
Spectroscopic Properties: Simulating NMR, IR, and Raman spectra to aid in the characterization of the molecule.
Intermolecular Interactions: Studying how molecules of 1,8-bis(tert-butyldimethylsilyloxy)octane interact with each other in the solid or liquid state, which is important for understanding its bulk properties.
A hypothetical table of predicted molecular properties for 1,8-bis(tert-butyldimethylsilyloxy)octane is shown below.
| Property | Predicted Value | Computational Method |
| Boiling Point | Not available | QSPR |
| Melting Point | Not available | QSPR |
| Molar Volume | Not available | DFT |
| Dipole Moment | Not available | DFT |
Q & A
Q. How can researchers verify the purity of 1,8-octanediol for experimental use?
Gas chromatography (GC) is a standard method for assessing purity. A validated protocol involves using a DB-1 capillary column (15 m × 0.53 mm × 1 μm) with helium as the carrier gas and a temperature program: 40°C (3 min) → 8°C/min → 200°C (1 min) → 5°C/min → 300°C (25 min). This method resolves impurities effectively . For structural confirmation, the IUPAC Standard InChIKey (OEIJHBUUFURJLI-UHFFFAOYSA-N) and CAS Registry Number (629-41-4) provide unambiguous identification .
Q. What safety precautions are recommended for handling 1,8-octanediol in laboratory settings?
While 1,8-octanediol is not classified as hazardous under GHS, standard laboratory safety protocols should be followed: wear gloves, lab coats, and eye protection to avoid skin/eye contact. Ensure adequate ventilation during synthesis or polymer fabrication steps .
Q. What are the key physicochemical properties of 1,8-Octanediol relevant to experimental design?
Critical properties include:
- Molecular formula: C₈H₁₈O₂; molecular weight: 146.23 g/mol .
- Melting point: 59–60°C; boiling point: 278.8°C at 760 mmHg .
- Thermal conductivity (solid phase): Fitted as (265–312 K); liquid phase: (344–356 K) .
Advanced Research Questions
Q. How can discrepancies in thermal conductivity data for 1,8-octanediol be resolved?
Prior studies using single-wire transient hot-wire instruments reported a 7% underestimation of liquid-phase thermal conductivity compared to modern methods. To address this, use calibrated instruments with uncertainties <0.5% and validate against the NIST-recommended equations .
Q. What methodologies are effective for synthesizing biodegradable elastomers using 1,8-octanediol?
Poly(1,8-octanediol-co-citric acid) (POC) is synthesized via catalyst-free polycondensation at 140°C for 1 hour, followed by post-polymerization at 80°C for 3 days. Adjusting the molar ratio of 1,8-octanediol to citric acid (e.g., 1:1) tunes mechanical properties (Young’s modulus: 0.1–2.0 MPa) . For enhanced biocompatibility, blend with polyethersulfone (PES) or reinforce with cellulose nanocrystals (10–50 wt%) .
Q. How can enzyme-catalyzed polymerization optimize solvent-free synthesis of polyesters?
Candida antarctica lipase B (CAL-B) catalyzes polycondensation of 1,8-octanediol with diacids (e.g., adipic acid) at 90°C under vacuum. This method achieves >90% conversion in 24 hours, producing linear polyesters with Mn ~10 kDa. Avoid shorter-chain diols (e.g., ethylene glycol) due to reduced enzyme activity .
Q. What strategies maximize yield in 1,8-octanediol synthesis?
A high-yield (97.2%) route involves reducing 1,8-octanedioic acid dimethyl ester with NaBH₄ in a methanol-THF solvent system. Optimal conditions: NaBH₄-to-ester molar ratio of 5:5.1, 8.5-hour reaction time at 65°C .
Q. How do 3D-printed scaffolds incorporate 1,8-octanediol-based polymers for tissue engineering?
Poly(1,8-octanediol citrate) (POC) serves as a biodegradable adhesive in fused deposition modeling (FDM). Blend POC with β-tricalcium phosphate (β-TCP) and functionalize with GRGDS peptides to enhance cell adhesion. Process parameters: nozzle temperature 120°C, layer thickness 200 μm .
Q. What statistical methods validate thermal conductivity measurements in phase-changing studies?
Fit experimental data to linear regression models (e.g., ) and calculate percentage deviations () from fitted values. For 1,8-octanediol, standard deviations are 1.1% (solid) and 0.5% (liquid) at 95% confidence .
Q. How is biocompatibility assessed for 1,8-octanediol-derived materials?
Perform hemocompatibility tests (e.g., hemolysis rate <5%) and in vitro cell viability assays (e.g., NIH/3T3 fibroblasts). For in vivo applications, use ASTM F756-17 standards and track degradation rates in PBS (pH 7.4, 37°C) over 12 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
